molecular formula C9H8ClNO2 B1271123 N-(2-chloroacetyl)benzamide CAS No. 7218-27-1

N-(2-chloroacetyl)benzamide

Cat. No. B1271123
CAS RN: 7218-27-1
M. Wt: 197.62 g/mol
InChI Key: ZDAYXLBYGPADRK-UHFFFAOYSA-N
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Description

“N-(2-chloroacetyl)benzamide” is an organic compound with the molecular formula C9H8ClNO2 . It is a white to off-white crystalline powder . This compound belongs to the class of benzamides .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of chloroacetyl chloride with 2-mercaptobenzimidazole .


Molecular Structure Analysis

The molecular structure of N-(2-chloroacetyl)benzamide contains a total of 21 bonds. There are 13 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 imide .


Chemical Reactions Analysis

Benzamides can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

N-(2-chloroacetyl)benzamide has a molecular weight of 197.62 . It is a powder at room temperature . The melting point is between 145-148 degrees Celsius .

Scientific Research Applications

  • Application Summary : Benzamides are synthesized through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
  • Methods of Application : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . A new, highly efficient and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .
  • Results or Outcomes : The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .

Benzamides, the class of compounds to which “N-(2-chloroacetyl)benzamide” belongs, are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . But without more specific information, it’s difficult to provide further details on the applications of “N-(2-chloroacetyl)benzamide”.

Benzamides, the class of compounds to which “N-(2-chloroacetyl)benzamide” belongs, are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . But without more specific information, it’s difficult to provide further details on the applications of “N-(2-chloroacetyl)benzamide”.

Safety And Hazards

The safety information for N-(2-chloroacetyl)benzamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

N-(2-chloroacetyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAYXLBYGPADRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368632
Record name N-(2-Chloro-acetyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloroacetyl)benzamide

CAS RN

7218-27-1
Record name N-(2-Chloro-acetyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloroacetyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Lee, S Ullah, C Park, HW Lee, D Kang, J Yang… - Bioorganic & Medicinal …, 2019 - Elsevier
Targeting of tyrosinase has proven to be the best means of identifying safe, efficacious, and potent tyrosinase inhibitors for whitening skin. We designed and synthesized ten NAB (N-(…
Number of citations: 17 www.sciencedirect.com
T Tasu - 2005 - scholarworks.calstate.edu
After 1960, when in Western Europe racemic thalidomide was administered to pregnant women, the concept of chirality reached new frontiers. 1 The biological testing on one of the …
Number of citations: 0 scholarworks.calstate.edu
L Marek, J Vana, J Svoboda, M Svobodova… - Synthesis, 2023 - thieme-connect.com
Novel synthetic strategy involving the Eschenmoser coupling reaction of 4-bromoisoquinoline-1,3(2H,4H)-diones with substituted thioformanilides, thioacetanilides and thiobenzanilides …
Number of citations: 0 www.thieme-connect.com
F Bai, N Wang, Y Bai, X Ma, C Gu, B Dai… - The Journal of Organic …, 2023 - ACS Publications
This report describes a mild electrochemical α-oxygenation of a wide range of linear and cyclic benzamides mediated by N-hydroxyphthalimide (NHPI) in an undivided cell using O 2 as …
Number of citations: 1 pubs.acs.org

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